3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate
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Overview
Description
Mechanism of Action
3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate exerts its inhibitory effects on PLD by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This leads to a decrease in the production of phosphatidic acid, which is a key signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and neuroprotective effects. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate in lab experiments is its high potency and specificity for PLD inhibition. This allows for precise modulation of PLD activity without affecting other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate. One area of interest is the development of more potent and selective PLD inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of PLD in various diseases and the potential therapeutic applications of PLD inhibitors, including this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on various signaling pathways and cellular processes.
Synthesis Methods
3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate is synthesized by a multistep process involving the reaction of 1H-indole-3-carboxaldehyde with ethyl cyanoacetate, followed by the reaction of the resulting product with cyclohexylamine and 4-fluorophenyl isocyanate. The final product is purified by column chromatography to obtain the pure compound.
Scientific Research Applications
3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing the activity of PLD. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta peptide and tau protein in the brain.
properties
IUPAC Name |
[3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c24-14-8-10-15(11-9-14)27-23(30)31-17-5-3-4-16(12-17)26-22(29)21(28)19-13-25-20-7-2-1-6-18(19)20/h1-2,6-11,13,16-17,25H,3-5,12H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBNCGYGXZMCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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